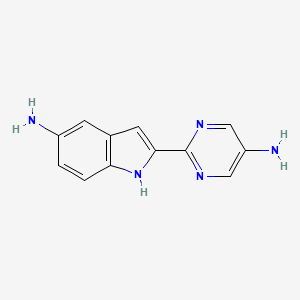
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features both an indole and a pyrimidine ring, which are structures commonly found in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may have therapeutic potential for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyrimidine: A simpler compound with similar biological activity.
Indole-3-carbinol: Another indole derivative with potential therapeutic applications.
Uniqueness
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine is unique due to its combination of an indole and a pyrimidine ring, which may confer distinct biological and chemical properties. This dual functionality can enhance its potential as a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-(5-aminopyrimidin-2-yl)-1H-indol-5-amine |
InChI |
InChI=1S/C12H11N5/c13-8-1-2-10-7(3-8)4-11(17-10)12-15-5-9(14)6-16-12/h1-6,17H,13-14H2 |
Clave InChI |
MYQWQMPGFHXTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C=C(N2)C3=NC=C(C=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


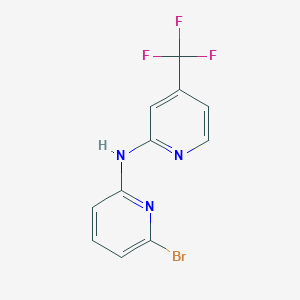
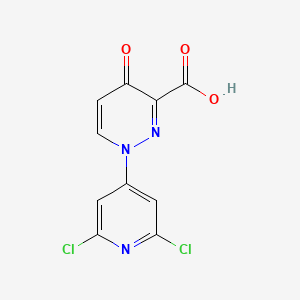
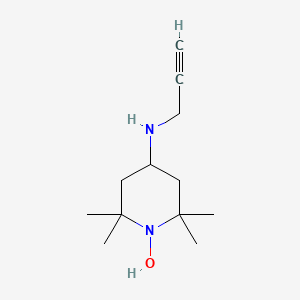
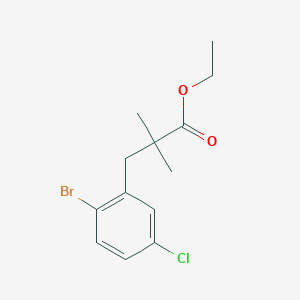
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
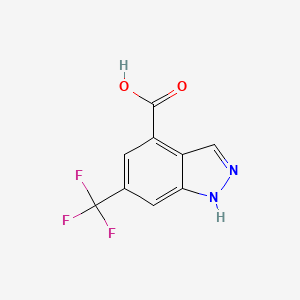
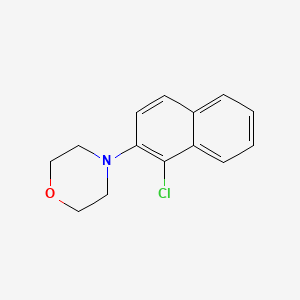

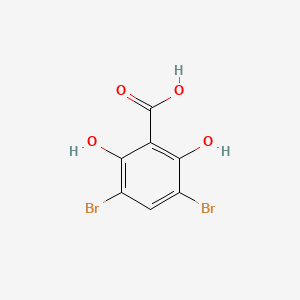
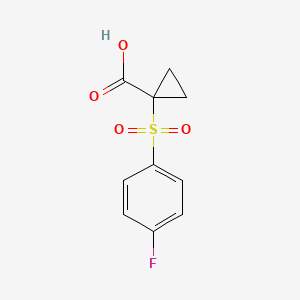

![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
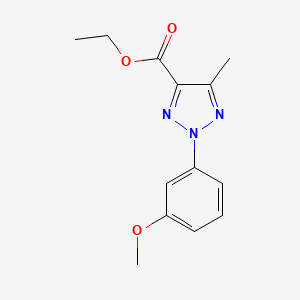
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
